molecular formula C13H9Cl2NO B1421509 2-(2,5-Dichlorobenzoyl)-4-methylpyridine CAS No. 1187164-01-7

2-(2,5-Dichlorobenzoyl)-4-methylpyridine

Cat. No. B1421509
M. Wt: 266.12 g/mol
InChI Key: IIKHHHUHJACOLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives in good yields . The key substrate, 3,5-dichlorobenzoic acid, is prepared by hydrolysis of 3,5-dichlorobenzonitrile in sodium hydroxide aqueous solution .

Scientific Research Applications

Neurophysiological and Pharmacological Effects

  • Research on 2-amino-4-methylpyridine derivatives has shown their involvement in neurophysiological processes, with one study examining the compound's effect on opiate receptors in rats, suggesting its potential in neurological studies (Bergmann & Elam, 1980).

Imaging and Diagnostic Applications

  • Pyridine derivatives have been explored for their utility in medical imaging, such as PET scans, to visualize specific enzymes in the brain. For instance, the development of [(11)C]MFTC for PET imaging highlights the use of pyridine compounds in studying brain enzymes (Kumata et al., 2015).

Anti-Fibrotic and Anti-Metastatic Potential

  • Certain pyridine derivatives have shown promise in suppressing fibrosis and exerting anti-metastatic effects, suggesting a potential area of research for related compounds in treating fibrotic diseases and cancer metastasis (Kim et al., 2008).

Neurotoxicity Studies

  • The study of neurotoxins such as MPP+ (1-methyl-4-phenylpyridine), which affects various neurotransmitters in the brain, indicates the relevance of pyridine compounds in neurotoxicity and neurodegeneration research (Namura et al., 1987).

Retinoprotective Effects

  • Research on the retinoprotective effects of certain pyridine nicotinates in rat models of retinal ischemia suggests the potential therapeutic applications of pyridine derivatives in ophthalmology (Peresypkina et al., 2020).

Safety And Hazards

The safety data sheet for 2,6-Dichlorobenzoyl chloride, a related compound, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

(2,5-dichlorophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-4-5-16-12(6-8)13(17)10-7-9(14)2-3-11(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKHHHUHJACOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dichlorobenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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